molecular formula C9H16O B14409262 1-Methoxyoct-1-yne CAS No. 84451-97-8

1-Methoxyoct-1-yne

Cat. No.: B14409262
CAS No.: 84451-97-8
M. Wt: 140.22 g/mol
InChI Key: PLTLSGQYHBFOIS-UHFFFAOYSA-N
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Description

1-Methoxyoct-1-yne is an organic compound with the molecular formula C9H16O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the first carbon of the octyne chain. The structure of this compound can be represented as CH3O-C≡C-(CH2)5-CH3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyoct-1-yne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-octyne and methanol in the presence of a strong base like sodium hydride (NaH) can yield this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyoct-1-yne undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon (Pd/C) can convert this compound to 1-Methoxyoctane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, O3, and other oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas in the presence of Pd/C or other hydrogenation catalysts.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 1-Methoxyoctane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxyoct-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxyoct-1-yne involves its interaction with various molecular targets. The triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methoxyoct-1-yne can be compared with other alkynes and methoxy-substituted compounds:

    Similar Compounds: 1-Octyne, 1-Methoxyhept-1-yne, 1-Methoxydec-1-yne.

    Uniqueness: The presence of both a methoxy group and a terminal alkyne makes this compound unique in its reactivity and applications. It offers a combination of properties from both functional groups, making it versatile in various chemical and biological contexts.

Properties

CAS No.

84451-97-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-methoxyoct-1-yne

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3-7H2,1-2H3

InChI Key

PLTLSGQYHBFOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#COC

Origin of Product

United States

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